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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the
structure elucidation of 2-Fluoro-4-methylbenzylamine. The document details the expected
data from key spectroscopic techniques, outlines experimental protocols, and presents a
logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties

2-Fluoro-4-methylbenzylamine is a substituted benzylamine with the molecular formula
CsH1oFN and a molecular weight of 139.17 g/mol . The structure consists of a benzene ring
substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl
group at position 1.

Chemical Structure:

Figure 1: Molecular Structure of 2-Fluoro-4-methylbenzylamine

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-
methylbenzylamine. This data is derived from computational prediction tools and analysis of
structurally similar compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~7.15 t 1H H-5

~6.95 d 1H H-3

~6.90 d 1H H-6

~3.85 s 2H -CHaz-

~2.30 S 3H -CHs

~1.60 brs 2H -NH:2

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~160 (d, 2JCF = 245 Hz) c-2

~139 (d, 3JCF = 5 Hz) C-4

~130 (d, 3JCF = 8 Hz) C-6

~126 (d, *JCF = 3 Hz) C-5

~125 (d, 2JCF = 15 Hz) c-1

~115 (d, 2JCF = 22 Hz) C-3

~40 -CH2-

~20 -CHs

Table 3: Predicted °F NMR Data (470 MHz, CDClIs)

Chemical Shift (8) ppm

Multiplicity

~-118

m

Table 4: Predicted Mass Spectrometry Data (EI)
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miz Relative Intensity (%) Assighment

139 80 [M]*

122 100 [M-NHs]*

109 40 [M-CH2NHz]*

96 30 [CeHaF]*
Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

N-H stretch (asymmetric and

3380-3280 Medium, Broad

symmetric)
3030 Medium Aromatic C-H stretch
2920, 2850 Medium Aliphatic C-H stretch
1620 Strong N-H bend (scissoring)
1500, 1450 Strong Aromatic C=C stretch
1250 Strong C-F stretch
820 Strong C-H out-of-plane bend

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of 2-Fluoro-4-

methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of 2-Fluoro-4-methylbenzylamine.
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o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Spectroscopy:

[e]

Acquire the spectrum on a 500 MHz NMR spectrometer.

o Set the spectral width to cover a range of -1 to 10 ppm.

o Use a 30-degree pulse width and a relaxation delay of 2 seconds.
o Accumulate 16 scans for a good signal-to-noise ratio.

o Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier
transform.

o Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
e 13C NMR Spectroscopy:
o Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for 13C).
o Use a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of 0 to 200 ppm.
o Use a 30-degree pulse width and a relaxation delay of 5 seconds.
o Accumulate at least 1024 scans.

o Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier
transform.

o Phase and baseline correct the spectrum. Reference the CDCIs solvent peak to 77.16
ppm.

e 19F NMR Spectroscopy:
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o Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470
MHz for 1°F).

o Use a proton-decoupled pulse sequence.

o Set the spectral width to cover a range of -100 to -150 ppm.

o Use a 30-degree pulse width and a relaxation delay of 2 seconds.
o Accumulate 64 scans.

o Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier
transform.

o Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 2-Fluoro-4-methylbenzylamine in methanol (approximately 1
mg/mL).

o Electron lonization (El) Mass Spectrometry:

[¢]

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

o

Use a standard electron energy of 70 eV for ionization.

[e]

Set the ion source temperature to 200 °C.

o

Scan a mass range of m/z 40 to 400.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Place a drop of neat liquid 2-Fluoro-4-methylbenzylamine between two potassium
bromide (KBr) plates to form a thin film.
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o Data Acquisition:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

(¢]

[¢]

Scan the range from 4000 to 400 cm~1,

Co-add 16 scans to improve the signal-to-noise ratio.

[¢]

[e]

Record the spectrum in transmittance or absorbance mode.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of 2-
Fluoro-4-methylbenzylamine, from initial analysis to final confirmation.
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Figure 2: Workflow for Structure Elucidation
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This comprehensive approach, combining multiple spectroscopic techniques, allows for the
unambiguous determination of the structure of 2-Fluoro-4-methylbenzylamine. The
correlation of data from each method provides a high degree of confidence in the final
structural assignment.

 To cite this document: BenchChem. [Structure Elucidation of 2-Fluoro-4-methylbenzylamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318726#structure-elucidation-of-2-fluoro-4-
methylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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